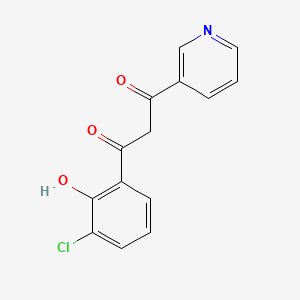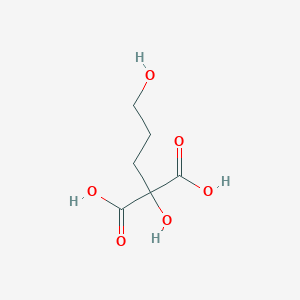
Hydroxy(3-hydroxypropyl)propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy(3-hydroxypropyl)propanedioic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound contains both hydroxyl and carboxyl functional groups, making it versatile for numerous chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy(3-hydroxypropyl)propanedioic acid can be achieved through several methods. One common approach involves the reaction of 3-hydroxypropionic acid with malonic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes. Microbial fermentation using genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, has been explored to produce this compound efficiently. These methods leverage the metabolic pathways of the microorganisms to convert renewable substrates into the target compound .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy(3-hydroxypropyl)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, ketones, primary alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Hydroxy(3-hydroxypropyl)propanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of biodegradable plastics, adhesives, and other value-added chemicals
Wirkmechanismus
The mechanism of action of Hydroxy(3-hydroxypropyl)propanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups enable the compound to participate in various biochemical reactions, influencing metabolic processes and enzyme activities. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Hydroxy(3-hydroxypropyl)propanedioic acid can be compared with other similar compounds, such as:
3-Hydroxypropionic acid: Shares similar functional groups but differs in molecular structure and reactivity.
Malonic acid: Contains two carboxyl groups and is used in similar synthetic applications.
Lactic acid: Another hydroxy acid with different properties and applications.
The uniqueness of this compound lies in its combination of hydroxyl and carboxyl groups, which provide a versatile platform for various chemical and biological applications .
Eigenschaften
CAS-Nummer |
58459-38-4 |
|---|---|
Molekularformel |
C6H10O6 |
Molekulargewicht |
178.14 g/mol |
IUPAC-Name |
2-hydroxy-2-(3-hydroxypropyl)propanedioic acid |
InChI |
InChI=1S/C6H10O6/c7-3-1-2-6(12,4(8)9)5(10)11/h7,12H,1-3H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
IFMWBXZFEGQZNB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(C(=O)O)(C(=O)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl{[1-phenyl-4-(trimethylsilyl)but-3-yn-2-yl]oxy}silane](/img/structure/B14605794.png)
![2-{[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]methyl}cyclopentan-1-one](/img/structure/B14605796.png)
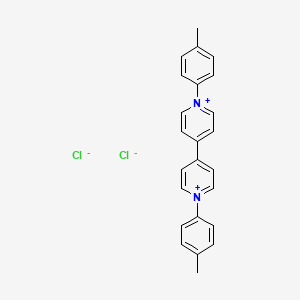

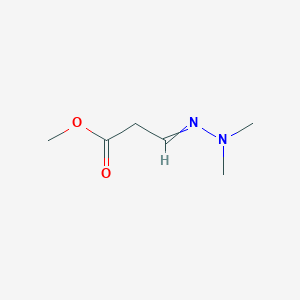

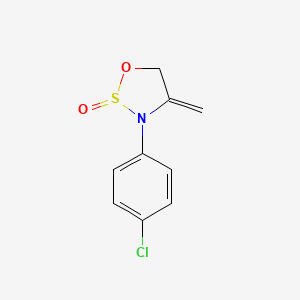
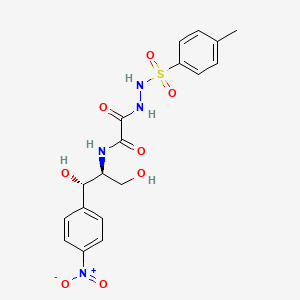
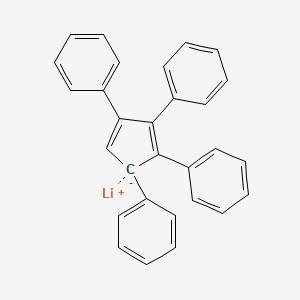
![1,3,5-Tribromo-2-[(6-bromohexyl)oxy]benzene](/img/structure/B14605848.png)

![Methyl 3-[2-(phthalazin-1-yl)hydrazinyl]propanoate](/img/structure/B14605884.png)
